![molecular formula C11H20ClNO2 B11759165 5-(Aminomethyl)adamantane-1,2-diol hydrochloride](/img/structure/B11759165.png)
5-(Aminomethyl)adamantane-1,2-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)adamantane-1,2-diol hydrochloride is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .
Vorbereitungsmethoden
The synthesis of 5-(Aminomethyl)adamantane-1,2-diol hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . Industrial production methods often involve the cyclization of bicyclic precursors or ring expansion/contraction reactions of corresponding adamantane homologues .
Analyse Chemischer Reaktionen
5-(Aminomethyl)adamantane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The oxidation of adamantane derivatives typically involves the use of strong oxidizing agents to introduce functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on the adamantane framework.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups onto the adamantane structure.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)adamantane-1,2-diol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making them valuable in drug development.
Industry: The compound is used in the development of advanced materials, including catalysts and nanomaterials
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)adamantane-1,2-diol hydrochloride involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as antiviral activity or neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Aminomethyl)adamantane-1,2-diol hydrochloride include other adamantane derivatives such as:
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
1,2-Disubstituted Adamantane Derivatives: These compounds are synthesized through cyclization or ring expansion/contraction reactions and have diverse applications in medicine and material science.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H20ClNO2 |
---|---|
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
5-(aminomethyl)adamantane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c12-6-10-2-7-1-8(4-10)9(13)11(14,3-7)5-10;/h7-9,13-14H,1-6,12H2;1H |
InChI-Schlüssel |
ACVWNBSGJXQGBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1C(C(C2)(C3)O)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.